molecular formula C18H13N7O4 B2974762 5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034531-36-5

5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2974762
CAS No.: 2034531-36-5
M. Wt: 391.347
InChI Key: KXXZFEAJKXWRDK-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a unique multi-ring system comprising furan, isoxazole, 1,2,4-triazolo[4,3-a]pyridine, and 1,2,4-oxadiazole moieties. This specific arrangement of nitrogen- and oxygen-containing heterocycles makes it a valuable scaffold for designing novel bioactive compounds, particularly as a potential kinase inhibitor . The structural framework of this compound suggests potential for modulating key biological pathways . Researchers are exploring its utility in developing therapeutic agents for a range of conditions. The presence of the 1,2,4-triazolo[4,3-a]pyridine core, similar to structures found in patented compounds, indicates its relevance in oncology and immunology research , where such molecules have been investigated for their ability to interfere with cell signaling processes . Its mechanism of action is hypothesized to involve targeted protein inhibition, potentially impacting disease progression at a molecular level. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate in multi-step synthetic routes or as a core structure for generating diverse chemical libraries in high-throughput screening campaigns.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O4/c1-10-20-18(29-23-10)11-4-2-6-25-15(21-22-16(11)25)9-19-17(26)12-8-14(28-24-12)13-5-3-7-27-13/h2-8H,9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZFEAJKXWRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The key components include a furan ring, an isoxazole moiety, and a triazole-pyridine structure. The synthetic pathways often leverage microwave-assisted techniques to enhance yield and reduce reaction times.

Chemical Structure

The structural formula can be represented as follows:

C15H16N6O3\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_3

This indicates the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key signaling pathways such as EGFR and Src kinases .
  • Case Study : A related compound demonstrated an IC50 value of 1.18 µM against HEPG2 cancer cells, indicating potent activity compared to standard chemotherapeutics like staurosporine .

Neuroprotective Effects

Several derivatives of oxadiazole have been investigated for neuroprotective properties. These compounds have shown promise in mitigating neurotoxicity in cellular models:

  • Study Findings : A study reported that certain oxadiazole derivatives exhibited significant neuroprotective activity, with some compounds showing IC50 values as low as 0.42 µM against neurotoxic agents.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties:

  • Research Insights : Some derivatives displayed broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer1.18
Compound BNeuroprotective0.42
Compound CAntimicrobial5.0
Compound NameMechanism of ActionTarget Enzyme/Pathway
Compound AApoptosis inductionEGFR
Compound BInhibition of oxidative stressNrf2 pathway
Compound CDisruption of bacterial cell wall synthesisPenicillin-binding proteins

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs:

Compound Name / CAS Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound (2034531-36-5) C₁₈H₁₃N₇O₄ 391.3 Furan-isoxazole carboxamide; triazolopyridine; methyl-oxadiazole
5-(3-Methyl-1,2,4-oxadiazol-5-yl) Analogs (5d, 5g) C₁₉H₁₄N₆O₃ ~386.3 Pyrimidinyl-oxadiazole; phenyl substituents; high melting points (236–262°C)
N-(5-(Methylsulfonyl)-thiazolo[5,4-c]pyridin-2-yl) C₁₅H₁₄N₄O₅S₂ 394.4 Thiazolo-pyridine; methylsulfonyl group; tetrahydro ring system
Imidazo[4,5-b]pyridine Derivative (21c) C₂₀H₁₈ClN₅O₂ 403.8 Chloro-imidazopyridine; furan-3-yl; piperazine linker
Isoxazole-Trifluoromethoxy Pyridine (8f) C₂₀H₁₅F₃N₄O₂ 416.4 Trifluoromethoxy-pyridinyl; isoxazole; aniline linker
Key Observations:

Heterocyclic Diversity :

  • The target compound uniquely combines triazolo , oxadiazole , and isoxazole rings, distinguishing it from analogs like the pyrimidinyl-oxadiazoles in or the thiazolo-pyridine in .
  • The methyl-oxadiazole group in the target compound may enhance metabolic stability compared to the methylsulfonyl group in ’s analog, which could influence solubility .

Molecular Weight and Drug-Likeness :

  • All compounds fall within the range of 350–420 g/mol , adhering to Lipinski’s rule for oral bioavailability. However, the target compound’s higher nitrogen content (7 N atoms) may affect permeability.

Synthetic Challenges: The triazolopyridine scaffold in the target compound likely requires regioselective cyclization, akin to methods used for imidazo[4,5-b]pyridines (e.g., nitro group reduction and cyclocondensation) .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points: Pyrimidinyl-oxadiazoles () exhibit high melting points (236–262°C), indicative of strong intermolecular forces and crystallinity.
  • Solubility : The isoxazole-3-carboxamide moiety in the target compound could enhance water solubility compared to purely aromatic systems like the phenyl-oxadiazoles in .

Computational and Spectroscopic Insights

  • Density-Functional Theory (DFT) : As discussed in , hybrid functionals (e.g., B3LYP) could predict the electronic properties of the target compound’s oxadiazole and triazole rings, aiding in understanding its reactivity and binding interactions .
  • Spectroscopic Characterization : NMR and MS data for analogs () provide benchmarks for verifying the target compound’s structure. For example, the furan proton signals in the target compound’s ¹H-NMR should resonate near δ 6.5–7.5 ppm, similar to furan-containing compounds in .

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